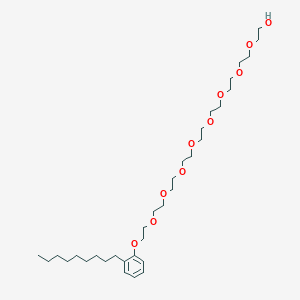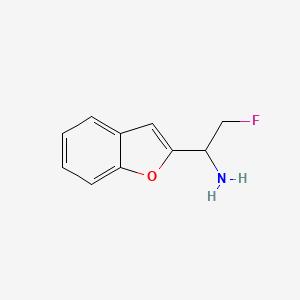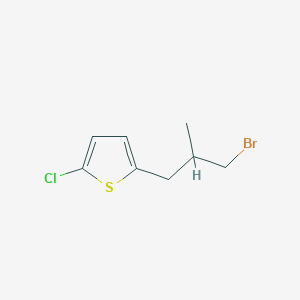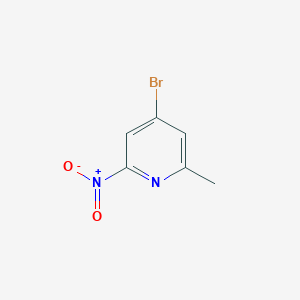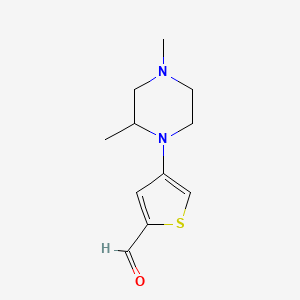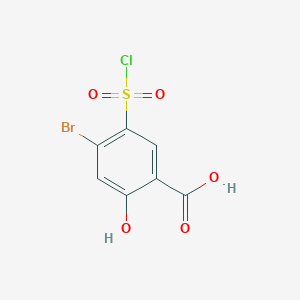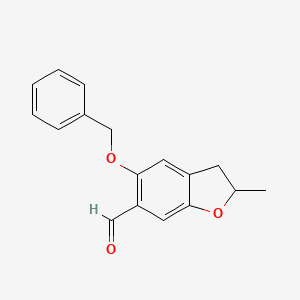
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 6-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic ester is reacted with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Reduction: 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group and the aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-Benzyloxytryptamine
- 5-Benzyloxy-4-methylpent-2-enyl bromide
Uniqueness
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C17H16O3/c1-12-7-14-8-16(15(10-18)9-17(14)20-12)19-11-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 |
InChI Key |
JPGITPONTOQBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)

